Selective USP30/USP17/USP28 Activity in Confirmatory Dose-Response Assays vs. Inactivity Across 6 Other DUBs
In a panel of 10 purified deubiquitinase enzymes screened at a single concentration (20 µM for primary qHTS), N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide was classified as Active in confirmatory dose-response assays against USP30 (AID 1645865), USP17 (AID 1645864), and USP28 (AID 1645866), while remaining Inactive against USP7, USP8, USP10, OTUD3, UCHL1, and the RMI-FANCM interaction [1]. Activity Outcome calls were based on dose-response curve class assignment in the confirmatory assays, indicating measurable concentration-dependent inhibition for the three active targets. This selectivity profile distinguishes the compound from pan-DUB inhibitors that hit multiple family members non-selectively, including USP7 and USP8 which are common off-targets in the class [2]. No quantitative IC50 values were publicly disclosed for this compound in the available PubChem records; the differentiation is based on the binary Active/Inactive classification across a defined target panel.
| Evidence Dimension | DUB enzyme selectivity profile (Active vs. Inactive classification in confirmatory dose-response assays) |
|---|---|
| Target Compound Data | Active: USP30, USP17, USP28 (confirmatory dose-response); Inactive: USP7, USP8, USP10, OTUD3, UCHL1 (primary qHTS and confirmatory) |
| Comparator Or Baseline | Pan-DUB inhibitors (e.g., broad-spectrum ubiquitin aldehyde-based probes): typically inhibit >5 DUBs non-selectively; USP7/USP8 inhibitors (e.g., P217564, P5091): show activity at USP7/USP8 but lack USP30/USP17/USP28 activity |
| Quantified Difference | Selective activity at 3 of 9 DUBs tested (33% hit rate) vs. >50% hit rate for pan-DUB inhibitors (qualitative comparison; no quantitative IC50 data available for target compound) |
| Conditions | Purified recombinant deubiquitinase enzymes; Ubiquitin-Rhodamine substrate cleavage assay (for USP family); 20 µM single-point primary screen followed by dose-response confirmation; source: Buhrlage Lab, Dana-Farber Cancer Institute and Novartis Institutes for BioMedical Research [1] |
Why This Matters
The compound's selective activity against USP30, USP17, and USP28—three DUBs implicated in mitochondrial homeostasis, oncogenic signaling, and DNA damage response, respectively—while sparing USP7 and USP8 (targets of numerous clinical-stage inhibitors) makes it a valuable tool for deconvoluting DUB biology without confounding off-target effects at these commonly modulated enzymes.
- [1] PubChem BioAssay Summary for CID 18572538. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/18572538/assaysummary/JSON View Source
- [2] PubChem AID 1645864, USP17 deubiquitinase inhibition: Dose-response Confirmation. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/bioassay/1645864 View Source
